2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride
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Overview
Description
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride typically involves the reaction of piperidine and pyrrolidine with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization, filtration, and chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are being studied to understand its potential therapeutic applications and to identify any off-target effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride include other pyrimidine derivatives with different substituents on the pyrimidine ring. Examples include:
- 2-(Piperidin-4-yl)-4-(morpholin-1-yl)pyrimidine
- 2-(Piperidin-4-yl)-4-(piperazin-1-yl)pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of piperidine and pyrrolidine substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-piperidin-4-yl-4-pyrrolidin-1-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11;;/h5,8,11,14H,1-4,6-7,9-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMSTQDDRAQBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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